molecular formula C11H9I2N3O2 B8429706 (4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate

(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No.: B8429706
M. Wt: 469.02 g/mol
InChI Key: BXJKKYZVEZHABO-UHFFFAOYSA-N
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Description

(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with iodine atoms at positions 4 and 5, and a carbamate group attached to the nitrogen atom of the pyrazole ring.

Preparation Methods

The synthesis of (4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the iodination of a pyrazole precursor followed by the introduction of the carbamate group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination. The carbamate group can be introduced through a reaction with methyl isocyanate and phenylamine under controlled conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The iodine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate can be compared with other pyrazole derivatives such as:

Properties

Molecular Formula

C11H9I2N3O2

Molecular Weight

469.02 g/mol

IUPAC Name

(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H9I2N3O2/c1-15(8-5-3-2-4-6-8)11(17)18-16-10(13)9(12)7-14-16/h2-7H,1H3

InChI Key

BXJKKYZVEZHABO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)ON2C(=C(C=N2)I)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-4,5-diiodopyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (76%, crystals).
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1-hydroxy-4,5-diiodopyrazole
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